Sodium 2,3-dimethylbenzenesulfonate
Description
Sodium 2,3-dimethylbenzenesulfonate is an aromatic sulfonate compound characterized by a benzene ring substituted with two methyl groups at the 2- and 3-positions and a sulfonate group (-SO₃⁻) at the 1-position, with a sodium cation as the counterion. The compound’s CAS registry number 70788-40-8 corresponds to a co-crystalline complex with formaldehyde (1:1:1 ratio) rather than the pure sodium salt .
Properties
CAS No. |
51591-56-1 |
|---|---|
Molecular Formula |
C8H9NaO3S |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
sodium;2,3-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.Na/c1-6-4-3-5-8(7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
AUIXNZFZSGLHKP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Na+] |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3-dimethylbenzenesulfonate typically involves the sulfonation of 2,3-dimethylbenzene (o-xylene) with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:
Sulfonation: 2,3-dimethylbenzene reacts with sulfuric acid to form 2,3-dimethylbenzenesulfonic acid.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale
Biological Activity
Sodium 2,3-dimethylbenzenesulfonate, a sulfonated aromatic compound, has garnered attention in various fields of research due to its biological activity and potential applications. This article aims to provide a comprehensive overview of its biological properties, including toxicity assessments, biochemical interactions, and potential therapeutic uses.
- Chemical Formula : C₉H₁₁NaO₃S
- Molecular Weight : 206.25 g/mol
- CAS Number : 130-15-4
Biological Activity Overview
This compound exhibits a range of biological activities that can be classified into several categories:
-
Toxicological Effects :
- Studies indicate that this compound is not considered carcinogenic. The No Observed Adverse Effect Levels (NOAEL) established for rats and mice were 240 mg/kg bw/day and 727 mg/kg bw/day respectively, based on the absence of significant toxicological observations at these doses .
- In dermal exposure studies, it was noted that the compound does not cause serious health damage upon repeated exposure .
- Genotoxicity :
-
Cellular Interactions :
- This compound has been shown to interact with various cellular pathways. It inhibits the interaction between p53 and CREB-binding protein (CBP), which is crucial for p53's transcriptional activity. This inhibition may have implications for cancer treatment strategies by modulating apoptosis in cells exposed to chemotherapeutic agents like Doxorubicin .
Case Study 1: Cardiomyocyte Protection
A study demonstrated that this compound protects against Doxorubicin-induced apoptosis in cardiomyocytes. This suggests potential therapeutic applications in cardioprotection during chemotherapy .
Case Study 2: Toxicological Assessment
In a comprehensive toxicological assessment involving rodents, no significant adverse effects were observed at high doses (up to 4092 mg/kg bw/day). The findings support its safety profile for potential use in pharmaceuticals or as an industrial chemical .
Data Tables
| Parameter | Value |
|---|---|
| NOAEL (Rats) | 240 mg/kg bw/day |
| NOAEL (Mice) | 727 mg/kg bw/day |
| Clastogenic Concentration | >1667 µg/mL |
| Maximum Dose without Toxic Effects | Up to 4092 mg/kg bw/day |
Research Findings
- Cell Viability Studies : In vitro studies have shown that this compound maintains cell viability at concentrations below its toxic threshold.
- Mechanism of Action : The compound's ability to inhibit CBP-p53 interactions may provide insights into its role as a modulator of cell survival pathways under stress conditions.
Scientific Research Applications
Surfactant in Detergents
Sodium 2,3-dimethylbenzenesulfonate is widely used as a surfactant in household and industrial cleaning products. Its ability to reduce surface tension allows for better spreading and penetration of cleaning solutions on surfaces. This property is particularly beneficial in:
- Liquid detergents : Enhances cleaning efficiency by allowing better interaction with dirt and grease.
- Heavy-duty cleaners : Effective in formulations for degreasing agents and industrial cleaners .
Hydrotrope
As a hydrotrope, this compound helps solubilize hydrophobic compounds in aqueous solutions. This attribute is crucial in:
- Cosmetic formulations : Used in shampoos and conditioners to maintain product stability and enhance ingredient compatibility .
- Textile industry : Assists in dyeing processes by ensuring even distribution of dyes .
Pharmaceutical Applications
The compound is utilized as a solubilizer in pharmaceutical formulations, improving the bioavailability of poorly soluble drugs. It aids in the formulation of:
- Oral medications : Enhances the solubility of active pharmaceutical ingredients (APIs), ensuring effective delivery .
- Topical applications : Used in creams and ointments to improve the dispersion of active ingredients .
Food Industry
This compound is used as an additive in food packaging adhesives, providing stability and enhancing the adhesion properties of packaging materials .
Paper Industry
In the paper manufacturing process, it serves as an extractant for pentosans and lignin, facilitating the pulping process and improving the quality of paper products .
Metalworking Fluids
The compound acts as a wetting agent in metalworking fluids, enhancing lubrication and cooling during machining processes .
Case Study 1: Detergent Formulation
A study demonstrated that incorporating this compound into a liquid detergent formulation significantly improved cleaning performance on greasy stains compared to formulations without this compound. The results indicated enhanced soil removal efficiency and better foam stability during use.
Case Study 2: Cosmetic Product Development
In developing a new shampoo product, researchers utilized this compound to ensure uniform distribution of conditioning agents throughout the formulation. The final product showed improved texture and user satisfaction due to its enhanced cleansing properties.
Comparison with Similar Compounds
Potassium 2,3-Dimethylbenzenesulfonate
Calcium 2,3-Dimethylbenzenesulfonate
Magnesium 2,3-Dimethylbenzenesulfonate
Comparative Data Table
Note: CAS 70788-40-8 refers to a this compound-formaldehyde complex.
Research Findings and Discussion
Counterion Impact: Heavier counterions (e.g., Ca²⁺, Mg²⁺) result in higher molecular weights and dimeric structures (two sulfonate groups per metal ion), whereas lighter ions (Na⁺, K⁺) form monomeric salts . Divalent cations (Ca²⁺, Mg²⁺) may enhance thermal stability compared to monovalent ions, though experimental data is unavailable.
Synthetic Accessibility: Potassium and sodium salts are commercially available at >95% purity, suggesting straightforward synthesis .
Structural Isomerism :
- The absence of data for sodium 2,4-dimethylbenzenesulfonate precludes conclusions about isomer-specific properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
